molecular formula C8H8O2S B2407094 5,6-Dihydro-4H-cyclopenta[c]thiophene-5-carboxylic acid CAS No. 160502-05-6

5,6-Dihydro-4H-cyclopenta[c]thiophene-5-carboxylic acid

Cat. No. B2407094
CAS RN: 160502-05-6
M. Wt: 168.21
InChI Key: ZPSKAIONUPCOJP-UHFFFAOYSA-N
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Description

5,6-Dihydro-4H-cyclopenta[c]thiophene-5-carboxylic acid is a chemical compound that has been used in the synthesis of novel active arylidene derivatives . It is a pale-yellow powder .


Synthesis Analysis

A series of novel arylidene derivatives of 5,6-dihydro-4H-cyclopenta[b]-thiophene-2-carboxylic acid were synthesized by reacting benzylidene derivatives of chloro aldehyde with 2-mercaptoacetic acid . Benzylidene derivatives of chloro aldehyde were prepared from Vilsmeier reaction of 2-benzylidenecyclopentanone and 2-benzylidenecyclohexanone derivatives, obtained from condensation of various aromatic aldehydes with cyclopentanone and cyclohexanone .


Physical And Chemical Properties Analysis

The compound is a pale-yellow powder . It has a melting point of 82–85 °C . The IR (KBr) cm −1 is: 3435, 2953, 2860, 1658, 1557, 1485, 1252, 1004, 889 . The 1 H NMR (400 MHz, DMSO-d 6) is: δ 10.29 (s, 1H), 7.65–7.61 (m, 2H), 7.43–7.41 (m, 3H), 2.80–2.73 (m, 2H), 2.40–2.37 (m, 2H), 1.66–1.63 (m, 2H) . The 13 C NMR (100 MHz, DMSO-d 6) is: δ 191.1, 145.2, 134.8, 134.6, 131.8, 131.5, 131.4, 121.6, 27.8, 24.3, 20.7 . The ESI–MS m / z calcd. is 309.98; found: 311.0 [M + H] + .

Scientific Research Applications

Chemical Synthesis and Biological Evaluation

A significant application of derivatives of 5,6-Dihydro-4H-cyclopenta[c]thiophene-5-carboxylic acid is in chemical synthesis and biological evaluation. For instance, novel arylidene derivatives were synthesized and demonstrated notable antimicrobial and antifungal activity, particularly against methicillin-resistant Staphylococcus aureus. This indicates potential use in future drug discovery and development (Kathiravan, Venugopal, & Muthukumaran, 2017).

Structural Analysis

The structure and molecular conformation of derivatives like Ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate have been analyzed, revealing specific interactions and angles between different components of the molecule. This is crucial for understanding the properties and potential applications of these compounds (de Oliveira et al., 2012).

Advanced Synthesis Techniques

Improved routes to substituted cyclopenta[c]thiophenes were developed, indicating the versatility and adaptability of this compound in synthetic chemistry. This opens pathways to creating various derivatives with potentially unique and useful properties (Snyder et al., 2009).

Liquid Crystal Development

Derivatives of this compound have been used to develop novel liquid crystals, indicating applications in display technology. These derivatives contribute to high birefringence and large dielectric anisotropy in liquid crystals, desirable properties for enhancing display performance (Danyang et al., 2020).

Pharmacological Potential

Some derivatives showed significant anti-inflammatory and antioxidant activity, comparable to standard drugs like ibuprofen and ascorbic acid. This highlights the potential pharmacological applications of these compounds in treating inflammation and oxidative stress-related conditions (Kumar, Anupama, & Khan, 2008).

Safety and Hazards

The compound is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation .

Future Directions

The compound has been used in the synthesis of novel active arylidene derivatives . These derivatives have shown good antimicrobial activity, especially against methicillin-resistant Staphylococcus aureus . In particular, compound 9f emerged as an effective antibacterial agent and may be a potential candidate for future drug discovery and development .

Mechanism of Action

Target of Action

It is known that the compound has shown good antimicrobial activity, especially against methicillin-resistant staphylococcus aureus . This suggests that the compound may target key proteins or enzymes in the bacterial cell that are essential for its survival and proliferation.

Result of Action

The result of the action of 5,6-Dihydro-4H-cyclopenta[c]thiophene-5-carboxylic acid is the inhibition of bacterial growth, particularly methicillin-resistant Staphylococcus aureus . This is likely achieved through the disruption of essential biochemical pathways in the bacterial cell, leading to cell death.

properties

IUPAC Name

5,6-dihydro-4H-cyclopenta[c]thiophene-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c9-8(10)5-1-6-3-11-4-7(6)2-5/h3-5H,1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSKAIONUPCOJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CSC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Dissolve 5-(carboethoxy)-2,4,5,6-tetrahydrocyclopenta[c]thiophene (6.68 g, 34.1 mmol) in ethanol (95%, 150 mL) and water (75 mL). Add potassium hydroxide (9.5 g, 0.17 mol) and stir at room temperature for 1 hour. Partition between water (150 mL) and ethyl ether (2×150 mL). Acidify the aqueous phase with hydrochloric acid to pH 1. Extract with methylene chloride (2×150 mL), dry (Na2SO4) and evaporate the solvent in vacuo to give 5-(carboxy)-2,4,5,6-tetrahydrocyclopenta [c]thiophene.
Name
5-(carboethoxy)-2,4,5,6-tetrahydrocyclopenta[c]thiophene
Quantity
6.68 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step Two

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